![molecular formula C14H13NO3 B1290383 2-Amino-4-(benzyloxy)benzoic acid CAS No. 528872-40-4](/img/structure/B1290383.png)
2-Amino-4-(benzyloxy)benzoic acid
Overview
Description
2-Amino-4-(benzyloxy)benzoic acid is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. It is a promising analogue of natural aliphatic amino acids .
Synthesis Analysis
The synthesis of 2-Amino-4-(benzyloxy)benzoic acid and its analogues often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of 2-Amino-4-(benzyloxy)benzoic acid is characterized by the presence of an amino group (-NH2) and a benzyloxy group (-OC6H5) attached to a benzoic acid core.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key chemical reaction involving 2-Amino-4-(benzyloxy)benzoic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
2-Amino-4-(benzyloxy)benzoic acid: serves as a precursor in the synthesis of various pharmaceutical compounds. Its benzyloxy group can be modified to create prodrugs or active pharmaceutical ingredients (APIs) that have improved solubility, stability, or pharmacokinetic properties .
Development of Antimicrobial Agents
Research has indicated that derivatives of aminobenzoic acid exhibit antimicrobial properties. This suggests that 2-Amino-4-(benzyloxy)benzoic acid could be used to synthesize new antimicrobial agents that are effective against resistant strains of bacteria and fungi .
Cancer Research
The compound’s ability to be easily modified makes it a valuable tool in cancer research. It can be used to develop novel chemotherapy agents that target specific pathways or mechanisms within cancer cells .
Material Science
In material science, 2-Amino-4-(benzyloxy)benzoic acid can be utilized to create polymers with specific characteristics. These polymers can be used in various applications, including medical devices, coatings, and as components in electronic devices .
Analytical Chemistry
As an analytical reagent, this compound can be used in chromatography and spectrophotometry for the detection and quantification of various substances. Its unique structure allows for selective interaction with analytes, improving the accuracy of analytical methods .
Agricultural Chemistry
In the field of agricultural chemistry, 2-Amino-4-(benzyloxy)benzoic acid can be used to synthesize herbicides or plant growth regulators. These compounds can help in managing weeds or in regulating the growth of crops to improve yield .
Safety And Hazards
properties
IUPAC Name |
2-amino-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYFFDOJVAUACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634886 | |
Record name | 2-Amino-4-(benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(benzyloxy)benzoic acid | |
CAS RN |
528872-40-4 | |
Record name | 2-Amino-4-(benzyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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